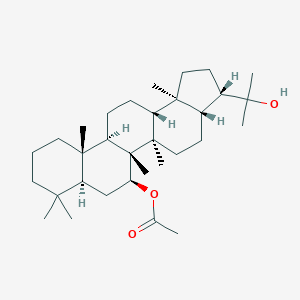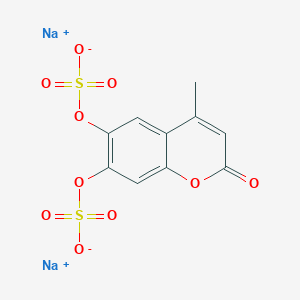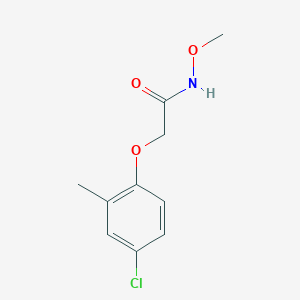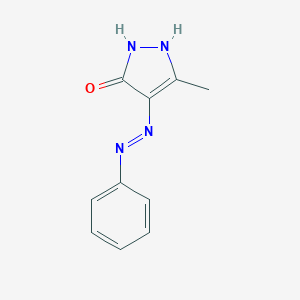
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one, also known as PMPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PMPO is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mécanisme D'action
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one acts as a metal chelator, which means it binds to metal ions and forms a complex. The complex formed between 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one and metal ions is fluorescent, which makes it useful for detecting trace amounts of metals in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been shown to have antioxidant properties, which makes it useful in preventing oxidative damage to cells. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples. It is easy to use and has high sensitivity and specificity. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is prone to degradation over time, which can affect its accuracy. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also has limited selectivity, which means it may bind to other compounds in the sample, leading to false positives.
Orientations Futures
There are several future directions for research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one. One area of research is the development of more stable and selective 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one derivatives. Another area of research is the use of 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one in the treatment of neurodegenerative diseases. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may also have potential applications in the development of new drugs for cancer treatment. Finally, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may be useful in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples and has antioxidant and neuroprotective properties. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. Future research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may lead to the development of more stable and selective derivatives, as well as new applications in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one can be synthesized by the condensation of 4-phenylhydrazine and 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one as a yellow crystalline powder.
Applications De Recherche Scientifique
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been extensively studied for its potential applications in various scientific fields, including analytical chemistry, biochemistry, and pharmaceuticals. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is used as a fluorescent probe for the detection of trace amounts of metals such as copper, iron, and zinc in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been used to study the antioxidant properties of various compounds.
Propriétés
Numéro CAS |
13572-24-2 |
|---|---|
Nom du produit |
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one |
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
Clé InChI |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Synonymes |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



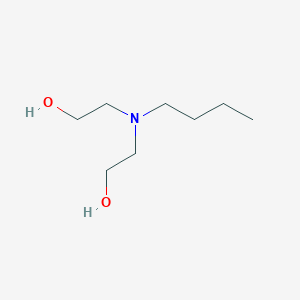

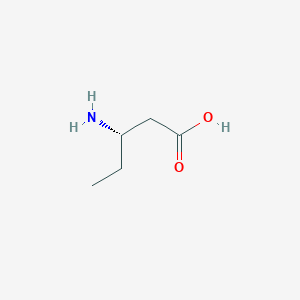

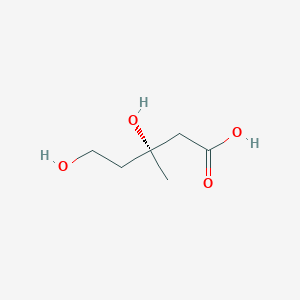
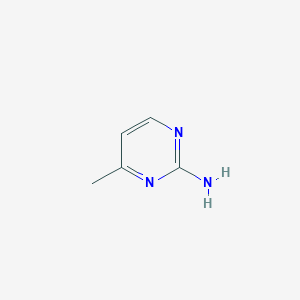
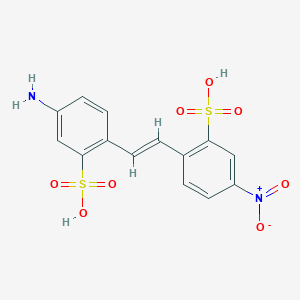
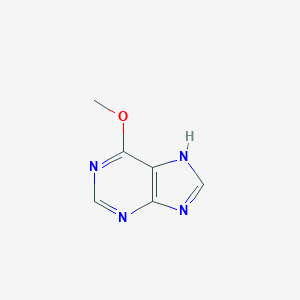
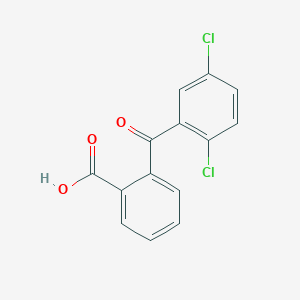
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)

